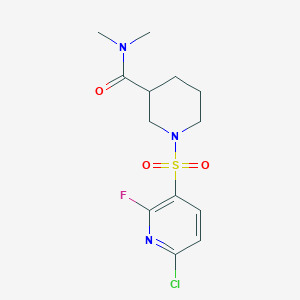

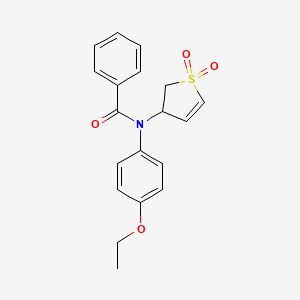

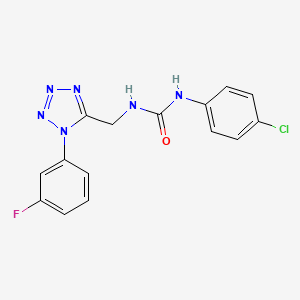

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C27H33N3O8S2 and its molecular weight is 591.69. The purity is usually 95%.

BenchChem offers high-quality 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

- A new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .

- The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .

- These novel bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .

- It was inferred from the results that most of them exhibited very potent inhibitory potential against the studied enzyme and can be utilized as valuable anti-diabetic agent .

- A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

- The chemical structures of the novel products were established by their spectral (IR, 1H, 13C NMR, NOE) and elemental analyses .

- The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles is abridged in the synthesis of target products via a reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .

Anti-Diabetic Agents

Antimicrobial Activity

- New 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system .

- The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests .

- The data indicated that some of these compounds increased the reaction times of mice in both the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds .

- Additionally, the number of writhing behavior was significantly decreased by the administration of some compounds, pointing out the peripherally mediated antinociceptive activity induced by these compounds .

- A series of 1,3,4-thiadiazole derivatives were designed and synthesized .

- The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .

- Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

- Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

- 3,4,5-Trimethoxybenzoate of catechin (TMBC) is a semisynthetic catechin which shows strong antiproliferative activity against malignant melanoma cells .

- The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .

- The study of its interaction with lipid bilayers is mandatory in order to gain information on the effect of the catechin on the membrane properties and dynamics .

- The experimental data suggest that the molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

- A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .

- One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .

- No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats .

- All but one of the compounds tested exhibited some degree of local anesthetic activity .

Antinociceptive Agents

Antimicrobial Agents

Anticarcinogenic Agents

Antihypertensive and Local Anesthetic Agents

properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8S2/c1-6-16(7-2)24(32)28-26-29-30-27(40-26)39-15-18-13-19(31)22(14-37-18)38-25(33)17-11-20(34-8-3)23(36-10-5)21(12-17)35-9-4/h11-14,16H,6-10,15H2,1-5H3,(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLWFAWNXNJLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)

![4-[(3-fluorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B2664868.png)